1-Nonylmagnesium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

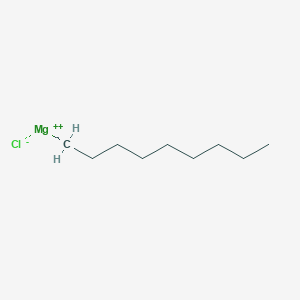

1-Nonylmagnesium chloride is an organometallic compound with the molecular formula C₉H₁₉ClMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) or other ethers, which stabilize the reactive magnesium center.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Nonylmagnesium chloride is prepared by reacting nonyl chloride with magnesium metal in the presence of an anhydrous ether solvent, such as THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting materials. The product is then purified and stored under an inert atmosphere to maintain its reactivity.

Análisis De Reacciones Químicas

Types of Reactions

1-Nonylmagnesium chloride undergoes several types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Halides: Alkyl halides, aryl halides.

Solvents: Anhydrous ethers like THF or diethyl ether.

Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity.

Major Products

Alcohols: From reactions with carbonyl compounds.

Alkanes and Alkenes: From substitution and coupling reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

1-Nonylmagnesium chloride is utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to act as a nucleophile allows for the formation of carbon-carbon bonds with electrophilic substrates.

-

Case Study: Synthesis of Nonylphenol

Nonylphenol is an important intermediate in the production of surfactants and plastics. The reaction between this compound and phenol leads to the formation of nonylphenol. This reaction exemplifies how Grignard reagents can be employed to produce valuable compounds used in everyday products. -

Key Reaction :

C9H19MgCl+C6H5OH→C15H24O+MgClOH

Polymer Chemistry

In polymer chemistry, this compound serves as a crucial reagent for the synthesis of various polymers and copolymers.

-

Application in Polystyrene Production

The compound can be used to initiate polymerization reactions leading to polystyrene and its derivatives. The use of Grignard reagents like this compound allows for controlled polymerization processes that yield polymers with specific properties. -

Polymerization Reaction :

n C8H8+R MgX→(C8H8)n+R H+MgX

Organic Synthesis

This compound is instrumental in various organic transformations beyond pharmaceutical applications.

-

Alkylation Reactions

The compound can participate in alkylation reactions where it acts as a nucleophile to react with carbonyl compounds or halides, facilitating the formation of new carbon chains. -

Example Reaction :

The reaction between this compound and an aldehyde can produce alcohols:

C9H19MgCl+RCHO→C9H19CH OH R+MgClOH

Material Science

The unique properties of this compound also extend to material science applications, particularly in creating functionalized surfaces and composites.

- Surface Functionalization

The compound can be used to modify surfaces for enhanced adhesion properties or to introduce specific functionalities that improve material performance.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Reaction/Process |

|---|---|---|

| Pharmaceutical Synthesis | Synthesis of Nonylphenol | C9H19MgCl+C6H5OH→C15H24O+MgClOH |

| Polymer Chemistry | Initiation of Polystyrene Production | nC8H8+R−MgX→(C8H8)n+R−H+MgX |

| Organic Synthesis | Alkylation with Aldehydes | C9H19MgCl+RCHO→C9H19CH(OH)R+MgClOH |

| Material Science | Surface Modification | Functionalization processes |

Mecanismo De Acción

The mechanism of action of 1-nonylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium center stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.

Comparación Con Compuestos Similares

Similar Compounds

- Methylmagnesium chloride

- Ethylmagnesium chloride

- Phenylmagnesium chloride

Comparison

1-Nonylmagnesium chloride is unique due to its longer alkyl chain, which imparts different reactivity and solubility properties compared to shorter-chain Grignard reagents like methylmagnesium chloride or ethylmagnesium chloride. This makes it particularly useful in the synthesis of long-chain hydrocarbons and other complex organic molecules.

Actividad Biológica

1-Nonylmagnesium chloride is an organomagnesium compound that serves as a Grignard reagent, primarily utilized in organic synthesis. Its biological activity, while less documented than its chemical reactivity, has implications in various biochemical processes and potential therapeutic applications. This article reviews the available literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Formula : C₉H₁₉ClMg

- Molar Mass : 194.83 g/mol

- Appearance : Typically a white to light yellow solid.

As a Grignard reagent, it is highly reactive, particularly with water and carbon dioxide, forming hydrocarbons and magnesium hydroxide.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as a nucleophile in various chemical reactions. Its reactivity allows it to participate in:

- Nucleophilic Substitution Reactions : Reacts with electrophiles to form new carbon-carbon bonds.

- Formation of Organometallic Complexes : Can interact with metal ions and other biomolecules, potentially influencing enzymatic activities.

Pharmacological Implications

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Some studies suggest that organomagnesium compounds can possess antibacterial properties due to their ability to disrupt microbial cell membranes.

- Antioxidant Effects : The compound may have potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

A study exploring the efficacy of various organomagnesium compounds against bacterial strains demonstrated that certain derivatives exhibited significant antimicrobial activity. While specific data on this compound was limited, the general trend suggested that longer alkyl chains could enhance membrane disruption capabilities .

Cytotoxicity Assessment

In vitro studies assessing cytotoxic effects on human cell lines indicated that some Grignard reagents, including those with long hydrocarbon chains like this compound, could induce apoptosis in cancer cells. This suggests potential applications in cancer therapy .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Chemical Structure | C₉H₁₉ClMg |

| Molar Mass | 194.83 g/mol |

| Antimicrobial Activity | Potentially effective against certain bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Antioxidant Properties | May reduce oxidative stress |

Propiedades

IUPAC Name |

magnesium;nonane;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19.ClH.Mg/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKLRSBPHDDMIG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[CH2-].[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.